アバカビル硫酸塩
概要
説明
アバカビル硫酸塩は、主に抗ウイルス薬として使用される合成カルボシクリックヌクレオシドアナログです。ヒト免疫不全ウイルス(HIV)感染症の治療には、他の抗レトロウイルス薬と組み合わせて使用されるのが一般的です。 アバカビル硫酸塩は、HIVの複製に不可欠な逆転写酵素を阻害する能力で知られています .
製法
アバカビル硫酸塩の合成には、いくつかの重要なステップが含まれます。一般的な方法の1つは、適切なジハロアミノピリミジン化合物を用いて、アミノアルコールと反応させ、中間体を生成することです。 この中間体はその後環化されて重要な中間体を生成し、続いて塩素原子がシクロプロピルアミンと置換されてアバカビルが遊離塩基として生成されます . 遊離塩基はその後、硫酸塩の形に変換されます。 工業的生産方法は、多くの場合、保護基と特定の反応条件を使用して、高収率と純度を確保します .
化学反応の分析
アバカビル硫酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: アバカビル硫酸塩は、特定の条件下で酸化され、分解生成物を形成することがあります。
加水分解: この化合物は、特に酸性条件下で加水分解を受けやすく、分子の分解を引き起こします。
これらの反応で使用される一般的な試薬には、シクロプロピルアミン、ジハロアミノピリミジン、およびさまざまな保護基があります。 これらの反応から生成される主要な生成物は、最終的にアバカビル硫酸塩の生成に至る中間体です .
科学研究への応用
アバカビル硫酸塩は、幅広い科学研究への応用があります。
化学: ヌクレオシドアナログとその化学的性質の研究におけるモデル化合物として使用されます。
生物学: アバカビル硫酸塩は、HIVおよびその他のウイルス感染症に関連する研究に使用され、ウイルス複製と阻害のメカニズムを理解するのに役立ちます。
医学: この化合物は、HIV感染患者の抗レトロウイルス療法の重要な成分であり、他の薬剤と組み合わせて使用されることが多く、有効性を高め、耐性を軽減します。
産業: アバカビル硫酸塩は、医薬品用途のために工業規模で生産されており、生産方法の改善と最終製品の安定性と純度の確保に焦点を当てた研究が行われています
科学的研究の応用
Abacavir sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of nucleoside analogues and their chemical properties.
Biology: Abacavir sulfate is used in research related to HIV and other viral infections, helping to understand the mechanisms of viral replication and inhibition.
Medicine: The compound is a critical component of antiretroviral therapy for HIV-infected patients, often used in combination with other medications to improve efficacy and reduce resistance.
Industry: Abacavir sulfate is produced on an industrial scale for pharmaceutical use, with research focused on improving production methods and ensuring the stability and purity of the final product
作用機序
アバカビル硫酸塩は、HIVの複製に不可欠な逆転写酵素を阻害することによって作用します。体内に摂取されると、アバカビル硫酸塩は活性型であるカルボビル三リン酸に変換されます。この活性型は、酵素の天然基質であるデオキシグアノシン三リン酸を模倣し、ウイルスDNAに組み込まれます。 この組み込みによりDNA鎖の終結が起こり、ウイルスが複製されるのを防ぎます .
Safety and Hazards
Ziagen is associated with hypersensitivity reactions (HSR) which are potentially serious and characterized by the appearance of symptoms indicating multi-organ system involvement . These reactions usually occur within the first 6 weeks of treatment . Ziagen must never be restarted in patients who have stopped therapy due to hypersensitivity reaction .
生化学分析
Biochemical Properties
Intracellularly, Abacavir sulfate is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This interaction with enzymes and other biomolecules plays a crucial role in its function as a reverse transcriptase inhibitor.
Cellular Effects
Abacavir sulfate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme needed for HIV virus replication . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Abacavir sulfate exerts its effects at the molecular level through a series of binding interactions with biomolecules. It competes with the natural substrate dGTP and inhibits the activity of HIV-1 reverse transcriptase . This inhibition prevents the replication of the HIV virus, thereby treating HIV and AIDS .
Temporal Effects in Laboratory Settings
The effects of Abacavir sulfate change over time in laboratory settings. It has been shown to have a terminal elimination half-life of approximately 1.5 hours
Dosage Effects in Animal Models
The effects of Abacavir sulfate vary with different dosages in animal models . While specific threshold effects observed in these studies are not mentioned, it is known that hypersensitivity reactions can occur, which can be severe and sometimes fatal .
Metabolic Pathways
Abacavir sulfate is involved in several metabolic pathways. It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, resulting in the inactive glucuronide metabolite and the inactive carboxylate metabolite .
Transport and Distribution
Abacavir sulfate is transported and distributed within cells and tissues. The apparent volume of distribution of Abacavir sulfate after intravenous administration is approximately 0.86 ± 0.15 L/kg, suggesting that Abacavir sulfate is distributed to extravascular spaces .
Subcellular Localization
As a nucleoside analog, it is expected to localize in the cell where it can interact with the reverse transcriptase enzyme to exert its antiviral effects .
準備方法
The synthesis of abacavir sulfate involves several key steps. One common method starts with a suitable di-halo aminopyrimidine compound, which is reacted with an aminoalcohol to form an intermediate compound. This intermediate is then cyclized to yield a key intermediate compound, followed by the displacement of a chlorine atom with cyclopropylamine to produce abacavir as a free base . The free base is then converted to its sulfate salt form. Industrial production methods often involve the use of protective groups and specific reaction conditions to ensure high yield and purity .
化学反応の分析
Abacavir sulfate undergoes various chemical reactions, including:
Oxidation: Abacavir sulfate can be oxidized under specific conditions, leading to the formation of degradation products.
Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic conditions, resulting in the breakdown of the molecule.
Substitution: The displacement of chlorine atoms with other groups, such as cyclopropylamine, is a key step in its synthesis
Common reagents used in these reactions include cyclopropylamine, di-halo aminopyrimidine, and various protective groups. The major products formed from these reactions are intermediates that eventually lead to the formation of abacavir sulfate .
類似化合物との比較
アバカビル硫酸塩は、ヌクレオシド逆転写酵素阻害剤(NRTI)薬のクラスに属します。類似の化合物には、以下のようなものがあります。
ジドブジン: HIVの治療に使用される別のNRTIです。
ラミブジン: アバカビルと組み合わせて使用されることが多く、有効性を高めます。
エムトリシタビン: 化学構造はわずかに異なりますが、作用機序は類似している化合物です
アバカビル硫酸塩は、逆転写酵素を強力に阻害できる独自の化学構造を持っているため、ユニークです。 他の抗レトロウイルス薬と組み合わせて使用できるため、HIV療法の貴重な成分となっています .
特性
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSRBZIJNQHKT-FFKFEZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N12O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 77,000 mg/l @ 25 °C | |
Record name | ABACAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |
Record name | ABACAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor. | |
Record name | ABACAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white solid | |
CAS No. |
188062-50-2, 2736655-48-2 | |
Record name | Abacavir sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abacavir sulfate, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABACAVIR SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ABACAVIR SULFATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ABACAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does abacavir sulfate exert its anti-HIV activity?
A1: Abacavir sulfate is a prodrug that is metabolized to its active form, carbovir triphosphate. Carbovir triphosphate acts as a nucleoside reverse transcriptase inhibitor (NRTI) [, ]. It inhibits the HIV-1 reverse transcriptase enzyme by competing with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA chain. This incorporation leads to chain termination, effectively halting viral DNA synthesis and replication [, ].
Q2: What is the significance of the M184V mutation in HIV-1 reverse transcriptase concerning abacavir resistance?
A2: The M184V mutation in HIV-1 reverse transcriptase is a commonly observed mutation associated with resistance to abacavir and lamivudine []. This mutation reduces the efficiency of carbovir triphosphate incorporation during DNA synthesis, conferring resistance to the drug.
Q3: Are there differences in the antiviral activity of abacavir in plasma and cerebrospinal fluid?
A3: Research suggests that HIV-1 RNA responses and reverse transcriptase genotype can differ between cerebrospinal fluid and plasma in some individuals []. This highlights the importance of considering both compartments when evaluating treatment response.
Q4: What is the molecular formula and weight of abacavir sulfate?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of abacavir sulfate, they indicate that Ziagen is the brand name for abacavir sulfate 300mg tablets []. Detailed chemical information can be found in drug information resources.
Q5: How does the structure of carbovir triphosphate, the active form of abacavir, contribute to its activity against HIV-1 reverse transcriptase?
A5: Carbovir triphosphate is a guanosine analog with a 2',3'-unsaturation in its carbocyclic deoxyribose ring []. This structural feature is crucial for its interaction with the HIV-1 reverse transcriptase enzyme and its chain termination activity.
Q6: Are there other nucleoside analogs with similar structures to abacavir that show activity against HIV?
A6: Yes, there are other nucleoside analogs with structural similarities to abacavir that exhibit anti-HIV activity. These include lamivudine (3TC), emtricitabine (FTC), and zidovudine (AZT) [, ]. These drugs share a similar mechanism of action as NRTIs but have variations in their structures that influence their potency, resistance profiles, and clinical applications.
Q7: Can abacavir be administered once daily, and does this impact its efficacy or safety?
A7: Studies have investigated the efficacy and safety of once-daily abacavir administration compared to twice-daily dosing [, ]. While once-daily dosing has shown comparable efficacy in some studies, there have been reports of a potentially increased risk of severe hypersensitivity reactions and diarrhea with this regimen [].
Q8: How is abacavir metabolized in the body?
A8: While the provided abstracts don't delve into the specifics of abacavir metabolism, they mention that it is a prodrug metabolized to its active form, carbovir triphosphate []. Detailed information about metabolic pathways can be found in drug information resources.
Q9: Has abacavir demonstrated efficacy in real-world clinical practice settings?
A10: Yes, data from the Ziagen Optimal Regimen and Resistance Observational (ZORRO) trial, a Phase IV study, suggest that abacavir-containing combination regimens demonstrate safety and efficacy profiles in clinical practice settings comparable to those observed in clinical trials [].
Q10: What are the implications of baseline resistance to abacavir in clinical trials?
A11: The presence of baseline resistance to abacavir in clinical trials can significantly impact study findings, potentially leading to an underestimation of a drug's true efficacy []. This highlights the importance of baseline resistance testing in clinical trials to ensure accurate assessments of treatment effects.
Q11: Is there cross-resistance between abacavir and other NRTIs?
A12: Yes, cross-resistance can occur between abacavir and other NRTIs, particularly those that select for the M184V mutation in HIV-1 reverse transcriptase, such as lamivudine [, ]. This means that resistance to one drug may confer resistance to the other, limiting treatment options.
Q12: Is there a genetic factor that can predict hypersensitivity reactions to abacavir?
A13: Yes, a strong association exists between the presence of the HLA-B*5701 allele and hypersensitivity reactions to abacavir [, ]. Testing for this allele is now standard practice before initiating abacavir therapy to minimize the risk of these potentially life-threatening reactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。